Ethenylcarbamyl azide
CAS No.: 823810-44-2
Cat. No.: VC19060897
Molecular Formula: C3H4N4O
Molecular Weight: 112.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 823810-44-2 |
---|---|
Molecular Formula | C3H4N4O |
Molecular Weight | 112.09 g/mol |
IUPAC Name | 1-diazo-3-ethenylurea |
Standard InChI | InChI=1S/C3H4N4O/c1-2-5-3(8)6-7-4/h2H,1H2,(H,5,8) |
Standard InChI Key | ZGFCNEBGDMOSTJ-UHFFFAOYSA-N |
Canonical SMILES | C=CNC(=O)N=[N+]=[N-] |
Introduction
Structural Identification and Nomenclature
Ethenylcarbamyl azide (systematic IUPAC name: ethenylcarbamoyl azide) is formally derived from acrylic acid, where the carboxylic acid group (–COOH) is replaced by a carbamoyl azide (–NHC(O)N₃). Its molecular formula is C₃H₅N₅O, with a molecular weight of 127.10 g/mol. The compound’s structure comprises an ethenyl group (CH₂=CH–) bonded to a carbamyl azide moiety, as illustrated below:
This configuration confers dual reactivity: the azide group participates in cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition), while the carbamyl group enables nucleophilic acyl substitutions .
Synthetic Pathways
Curtius Rearrangement of Acryloyl Azide
The most well-documented route to ethenylcarbamyl azide involves the Curtius rearrangement of acryloyl azide (CH₂=CH–C(O)N₃). This reaction, first reported by Amende et al., proceeds via a thermally induced decomposition of the acyl azide to yield an isocyanate intermediate . Key steps include:
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Synthesis of Acryloyl Azide:
Acrylic acid or its anhydride is treated with an azide donor (e.g., sodium azide, NaN₃) under controlled conditions:This step requires careful temperature modulation (0–5°C) to prevent premature decomposition .
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Rearrangement to Ethenylcarbamyl Azide:
Heating acryloyl azide at 60–80°C induces the Curtius rearrangement, producing ethenylcarbamyl azide as a transient intermediate:The reaction is highly exothermic (), necessitating precise calorimetric control to avoid runaway conditions .
Alternative Routes via Halogenation-Dehydrohalogenation
Konig et al. demonstrated a photohalogenation strategy starting from ethyl isocyanate :
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Photohalogenation:
Ethyl isocyanate (CH₃CH₂–NCO) undergoes selective halogenation to form 1-chloroethylcarbamoyl chloride (Cl–CH₂CH₂–NCO). -
Dehydrohalogenation:
Treatment with a base (e.g., triethylamine) eliminates HCl, yielding ethenylcarbamyl azide:This method achieves yields of 75–85% under optimized conditions .
Physicochemical Properties
Experimental data from thermal analysis and spectroscopic studies reveal the following properties:
The compound’s instability necessitates storage at –20°C under inert atmosphere to prevent autocatalytic decomposition .
Reactivity and Applications
Cycloaddition Reactions
Ethenylcarbamyl azide participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole derivatives with high regioselectivity. For example:
This reaction is pivotal in bioconjugation and polymer cross-linking 3.
Pharmaceutical Intermediate
The compound serves as a precursor to N-vinylcarbamates, which are utilized in the synthesis of protease inhibitors and antiviral agents. Spyropoulos et al. highlighted its role in one-pot urea synthesis for drug candidate libraries .
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